molecular formula C9H8N2O2 B1322755 Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 351439-07-1

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1322755
CAS No.: 351439-07-1
M. Wt: 176.17 g/mol
InChI Key: XOGBBTNEIKWLPQ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyridine and pyrrole, featuring a fused ring system that is common in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new organic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors .

Industry: The compound is used in the synthesis of specialty chemicals and materials. Its applications extend to the production of dyes, pigments, and other industrial products .

Comparison with Similar Compounds

Biological Activity

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MPC is characterized by its fused pyrrole and pyridine rings, which contribute to its biological activity. The molecular formula of MPC is C9H8N2O2C_9H_8N_2O_2, and it contains an ester functional group that enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Research has indicated that MPC and its derivatives exhibit significant anticancer properties. In a study involving various pyrrolo[2,3-b]pyridine analogues, compounds were evaluated for their cytotoxic effects against different cancer cell lines. Notably, some derivatives demonstrated moderate to high cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

CompoundCell LineIC50 (µM)Remarks
MPCOvarian15Moderate cytotoxicity
MPCBreast30Limited toxicity

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

2. Antimycobacterial Activity

MPC has also been studied for its activity against Mycobacterium tuberculosis (Mtb). In vitro assays revealed that certain derivatives of MPC exhibited promising antimycobacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics. For instance, one study reported an MIC of <0.15μM<0.15\,\mu M for specific esters derived from MPC .

Compound DerivativeMIC (µM)Activity Level
Ester A<0.15Highly active
Ester B3.13Moderately active

These findings suggest that modifications to the ester group can enhance the compound's efficacy against Mtb.

3. Neuroprotective Effects

The biological activity of MPC is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : MPC can inhibit enzymes involved in critical metabolic pathways, such as kinases linked to cancer progression and neurodegeneration.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways essential for cell survival and proliferation.

Study on Anticancer Activity

In a detailed investigation by Kalai et al., several derivatives of MPC were synthesized and tested against ovarian and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy while minimizing toxicity to healthy cells .

Antimycobacterial Study

A separate study focused on the synthesis of MPC derivatives aimed at combating tuberculosis. The researchers found that certain modifications significantly improved the compounds' solubility and metabolic stability while maintaining low toxicity profiles in VERO cells .

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGBBTNEIKWLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628562
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351439-07-1
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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